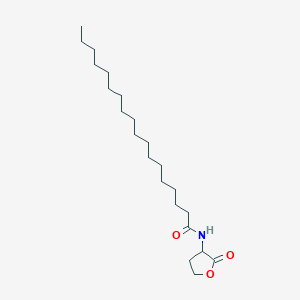

N-octadecanoyl-L-Homoserine lactone

Descripción general

Descripción

N-octadecanoil-L-homoserina lactona (C18-HSL) pertenece a una clase de moléculas llamadas N-aciladas homoserina lactonas (AHLs) . Estas AHLs sirven como moléculas de señalización en los sistemas de detección de quórum bacteriano . La detección de quórum regula la expresión genética en respuesta al aumento de la densidad celular, influyendo en fenotipos como la formación de biopelículas y la producción de factores de virulencia.

Aplicaciones Científicas De Investigación

Quorum Sensing Modulation

N-octadecanoyl-L-homoserine lactone serves as a key modulator in quorum sensing pathways. It influences various bacterial behaviors, such as biofilm formation, virulence factor production, and bioluminescence. The length of the acyl chain significantly affects its function; longer chains like C18-HSL typically promote more complex interactions compared to shorter chains .

Biofouling Control

Research has highlighted the potential of AHLs, including C18-HSL, in controlling membrane biofouling. Quorum quenching bacteria that degrade AHLs can disrupt biofilm formation, which is critical in water treatment and industrial processes . This has implications for improving the efficiency and lifespan of filtration systems.

Medical Applications

Recent studies indicate that AHLs can influence human health by modulating cellular processes. For example, C18-HSL has been shown to affect osteoblast metabolism, which is vital for bone homeostasis. This property suggests potential therapeutic avenues for treating conditions like periodontitis and other oral diseases . Additionally, C18-HSL has demonstrated antiproliferative effects against certain cancer cell lines, indicating its utility in cancer research .

Data Table: Key Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Quorum Sensing Modulation | Regulates bacterial communication and behavior based on population density | Influences biofilm formation and virulence factors |

| Biofouling Control | Disrupts biofilm formation in industrial settings | Enhances efficiency of filtration systems |

| Medical Research | Modulates osteoblast activity and impacts oral health | Potential therapeutic effects on bone integrity |

| Cancer Treatment | Exhibits antiproliferative effects on cancer cells | May aid in developing new cancer therapies |

Case Studies

Case Study 1: Quorum Quenching Bacteria

A study investigated the use of quorum quenching bacteria that degrade AHLs, including C18-HSL, to control biofilm formation on membranes used in wastewater treatment. The results indicated a significant reduction in biofilm thickness and improved membrane performance .

Case Study 2: Osteoblast Regulation

Research focused on the effects of C18-HSL on osteoblast metabolism revealed that this compound could enhance osteoblast differentiation while inhibiting apoptosis. This finding suggests that C18-HSL may play a role in maintaining bone health and could be leveraged for therapeutic strategies against bone-related diseases .

Case Study 3: Anticancer Properties

In vitro studies demonstrated that C18-HSL could inhibit the proliferation of oral squamous carcinoma cells. The compound's ability to sensitize these cells to radiation further highlights its potential as an adjunctive treatment in cancer therapy .

Mecanismo De Acción

C18-HSL actúa como una molécula de señalización uniéndose a reguladores transcripcionales (por ejemplo, proteínas de la familia LuxR). Esta unión influye en la expresión genética, afectando el comportamiento y los fenotipos bacterianos.

Análisis Bioquímico

Biochemical Properties

These AHLs interact with various enzymes and proteins, particularly the LuxR family of transcriptional regulators . The differences in acyl length, C3 substitution, and the presence or absence of one or more carbon-carbon double bonds in the fatty acid chain confer signal specificity through the affinity of these regulators .

Cellular Effects

The effects of N-octadecanoyl-L-Homoserine lactone on cells are primarily related to its role in quorum sensing . It influences cell function by controlling gene expression in response to increased cell density . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through the production, release, and detection of this small diffusible signaling molecule . It can bind to transcriptional regulators of the LuxR family, influencing their activity and thereby controlling gene expression .

Temporal Effects in Laboratory Settings

It is known that long-chain N-acyl homoserine lactones like this compound can be exported from cells by efflux pumps, or transported between communicating cells by extracellular outer membrane vesicles .

Metabolic Pathways

This compound is involved in the quorum sensing regulatory system . It is produced by the LuxI AHL synthase homolog SinI, and its production, release, and detection are key steps in this system .

Transport and Distribution

This compound tends to localize in the relatively lipophilic environment of bacterial cells and cannot diffuse freely across the cell membrane . It can be exported from cells by efflux pumps, or transported between communicating cells by extracellular outer membrane vesicles .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell, due to its lipophilic nature

Métodos De Preparación

C18-HSL se puede sintetizar a través de diversas rutas, incluyendo la síntesis química y los métodos enzimáticos. Estos son algunos puntos clave:

-

Síntesis química: : La ruta sintética implica el acoplamiento de un ácido graso (ácido octadecanoico) con homoserina lactona. La reacción generalmente ocurre en condiciones suaves, produciendo C18-HSL.

-

Síntesis enzimática: : En la naturaleza, las bacterias producen C18-HSL utilizando enzimas llamadas sintetasas AHL (por ejemplo, SinI en Sinorhizobium meliloti). Estas enzimas catalizan la acilación de la homoserina lactona con ácido octadecanoico.

Análisis De Reacciones Químicas

C18-HSL puede sufrir varias reacciones:

Hidrólisis: C18-HSL se puede hidrolizar para liberar homoserina lactona y ácido octadecanoico.

Oxidación/reducción: Dependiendo del contexto, C18-HSL puede sufrir reacciones de oxidación o reducción.

Sustitución: La cadena acilo se puede modificar a través de reacciones de sustitución.

Los reactivos y condiciones comunes varían según la reacción específica. Los principales productos incluyen formas hidrolizadas y derivados AHL modificados.

4. Aplicaciones en investigación científica

C18-HSL encuentra aplicaciones en diversos campos:

Microbiología: Estudio de la comunicación bacteriana, la formación de biopelículas y la virulencia.

Biotecnología: Desarrollo de estrategias antimicrobianas interrumpiendo la detección de quórum.

Medicina: Investigación de su papel en infecciones y respuestas inmunitarias.

Comparación Con Compuestos Similares

C18-HSL es único debido a su larga cadena lateral acilo. Otras AHL (por ejemplo, C4-HSL, C12-HSL) difieren en la longitud del acilo y los grupos funcionales. La naturaleza hidrofóbica de C18-HSL y las interacciones específicas lo diferencian.

Actividad Biológica

N-octadecanoyl-L-homoserine lactone (C18-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are significant signaling molecules in quorum sensing (QS) among Gram-negative bacteria. This article explores the biological activity of C18-HSL, focusing on its effects on bacterial behavior, host interactions, and potential therapeutic applications.

Overview of N-acyl Homoserine Lactones

AHLs, including C18-HSL, play crucial roles in bacterial communication, regulating various physiological processes such as biofilm formation, virulence factor production, and bioluminescence. The structure of AHLs typically includes a lactone ring and a variable acyl chain length, which influences their biological activity. C18-HSL is characterized by its long carbon chain, which may enhance its interaction with bacterial and eukaryotic cells.

1. Quorum Sensing and Bacterial Behavior

C18-HSL is involved in QS mechanisms that allow bacteria to coordinate their behavior based on population density. For example:

- Biofilm Formation : AHLs like C18-HSL can enhance biofilm formation in certain bacteria, contributing to their persistence in hostile environments. This is particularly relevant in clinical settings where biofilms are associated with chronic infections.

- Virulence Regulation : C18-HSL can modulate the expression of virulence factors in pathogenic bacteria, influencing their ability to cause disease.

2. Effects on Host Cells

Recent studies have demonstrated that AHLs can also affect host cellular processes:

-

Osteoblast Activity : Research indicates that C18-HSL influences osteoblast metabolism. At specific concentrations, it can promote differentiation or induce apoptosis in osteoblasts, which are critical for bone health . This dual effect suggests a complex role for AHLs in bone homeostasis and potential implications for oral health.

Concentration (μM) Effect on Osteoblasts 30 Promotes differentiation 50 Induces apoptosis - Antitumor Activity : C18-HSL has shown potential antiproliferative effects against certain cancer cell lines. For instance, it enhances the sensitivity of oral squamous carcinoma cells to radiation therapy, suggesting a therapeutic avenue for cancer treatment .

3. Immunomodulatory Effects

AHLs like C18-HSL can modulate immune responses:

- Inflammation Regulation : Studies indicate that AHLs can influence cytokine production and immune cell function. For example, C18-HSL may impair NF-kB signaling pathways in activated immune cells, affecting inflammatory responses .

Case Study 1: Osteoblast Differentiation

In a study examining the effects of various AHLs on osteoblasts, it was found that C18-HSL could inhibit osteoblast differentiation at higher concentrations while promoting apoptosis at lower concentrations. This highlights the importance of concentration in determining the biological outcome of AHL exposure .

Case Study 2: Antitumor Effects

Another investigation revealed that C18-HSL could sensitize oral squamous carcinoma cells to radiation treatment. The study showed a marked reduction in cell viability when treated with both radiation and C18-HSL compared to radiation alone, suggesting a synergistic effect .

Propiedades

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMDJDYXARRSKB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479050-96-9 | |

| Record name | N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479050-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.